Tolfenamic Acid-d4
Tolfenamic Acid-d4
Tolfenamic acid-d4 is intended for use as an internal standard for the quantification of tolfenamic acid by GC- or LC-MS. Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with anticancer activity. It is selective for COX-2 over COX-1 in canine DH82 monocyte/macrophage cells (IC50s = 3.53 and >51.2 μg/ml, respectively). Tolfenamic acid inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP;) or the calcium ionophore A23187 in a concentration-dependent manner. It decreases protein levels of the transcription factors Sp1, Sp3, and Sp4 in PANC-1 and L3.6pl cells when used at a concentration of 50 μM and inhibits proliferation of PANC-1, L3.6pl, and PANC-28 cells in a concentration-dependent manner. Tolfenamic acid (50 and 100 μM) decreases the viability of and induces apoptosis in MDA-MB-231 cells. It reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg. Tolfenamic acid (150 μmol/kg) reduces carrageenan-induced paw edema in mice by 24%.3
An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug.
An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196543
InChI:
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
SMILES:
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Molecular Formula:
C14H12ClNO2
Molecular Weight:
265.73 g/mol
Tolfenamic Acid-d4
CAS No.:
Cat. No.: VC0196543
Molecular Formula: C14H12ClNO2
Molecular Weight: 265.73 g/mol
Purity: 98% by HPLC; 99% atom D;
* For research use only. Not for human or veterinary use.

Specification
Description | Tolfenamic acid-d4 is intended for use as an internal standard for the quantification of tolfenamic acid by GC- or LC-MS. Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with anticancer activity. It is selective for COX-2 over COX-1 in canine DH82 monocyte/macrophage cells (IC50s = 3.53 and >51.2 μg/ml, respectively). Tolfenamic acid inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP;) or the calcium ionophore A23187 in a concentration-dependent manner. It decreases protein levels of the transcription factors Sp1, Sp3, and Sp4 in PANC-1 and L3.6pl cells when used at a concentration of 50 μM and inhibits proliferation of PANC-1, L3.6pl, and PANC-28 cells in a concentration-dependent manner. Tolfenamic acid (50 and 100 μM) decreases the viability of and induces apoptosis in MDA-MB-231 cells. It reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg. Tolfenamic acid (150 μmol/kg) reduces carrageenan-induced paw edema in mice by 24%.3 An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug. |
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Molecular Formula | C14H12ClNO2 |
Molecular Weight | 265.73 g/mol |
IUPAC Name | 2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |
Standard InChI | InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |
Standard InChI Key | YEZNLOUZAIOMLT-IKMBEDGYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |
SMILES | CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
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